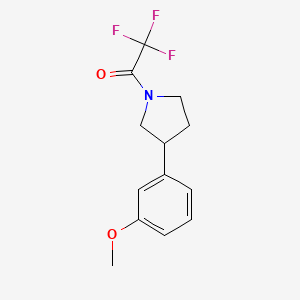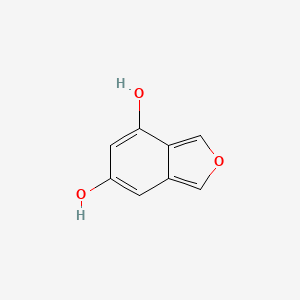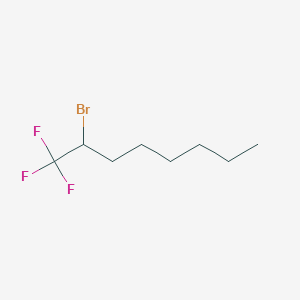![molecular formula C7H3BrCl2N2 B12866406 3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12866406.png)
3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core substituted with bromine and chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine typically involves the halogenation of pyrrolo[3,2-c]pyridine derivatives. One common method includes the bromination and chlorination of the pyrrolo[3,2-c]pyridine core using reagents such as bromine and chlorine gas under controlled conditions . The reaction conditions often require an inert atmosphere and specific solvents to ensure the selective substitution at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to control the reaction parameters precisely .
化学反应分析
Types of Reactions
3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[3,2-c]pyridine core.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl or diaryl compounds .
科学研究应用
3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its potential use in the development of organic electronic materials.
作用机制
The mechanism of action of 3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved often include inhibition of kinase activity or modulation of receptor signaling .
相似化合物的比较
Similar Compounds
- 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
- 4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
- 3-Bromo-1H-pyrrolo[3,2-c]pyridine
Uniqueness
3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both bromine and chlorine substituents, which can significantly impact its chemical reactivity and biological activity. This dual halogenation pattern is less common compared to other similar compounds, making it a valuable scaffold for drug discovery and development .
属性
分子式 |
C7H3BrCl2N2 |
|---|---|
分子量 |
265.92 g/mol |
IUPAC 名称 |
3-bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H3BrCl2N2/c8-3-2-11-4-1-5(9)12-7(10)6(3)4/h1-2,11H |
InChI 键 |
ZXAINUVSBWDZOO-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=C(N=C1Cl)Cl)C(=CN2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


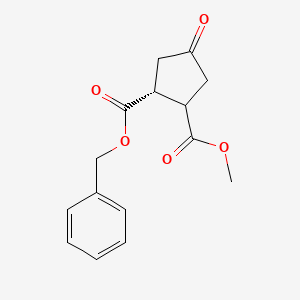
![3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12866325.png)
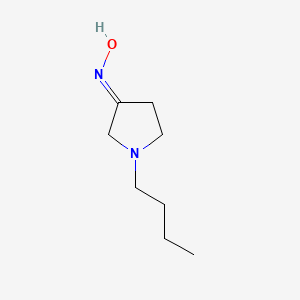
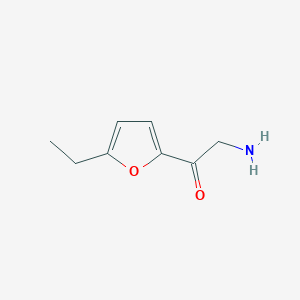
![2-Chloro-6-(methylthio)benzo[d]oxazole](/img/structure/B12866348.png)
![2-Bromo-4-chlorobenzo[d]oxazole](/img/structure/B12866354.png)

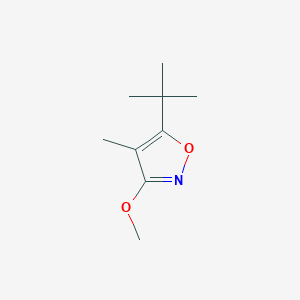

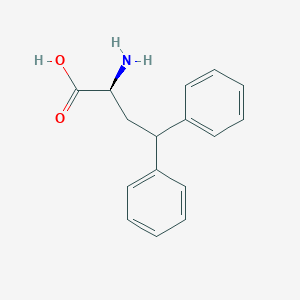
![3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12866381.png)
